![molecular formula C8H13NO3 B141501 [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-62-2](/img/structure/B141501.png)
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate, also known as proline ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various applications, including drug discovery, catalysis, and material science. In
Wissenschaftliche Forschungsanwendungen
Proline ester has shown significant potential in various scientific research applications. One of the most promising applications is in drug discovery. Proline ester has been found to exhibit potent antiviral, antibacterial, and anticancer activity. This compound has also been used as a chiral auxiliary in asymmetric synthesis, which is a critical step in the production of many pharmaceuticals.
Wirkmechanismus
The mechanism of action of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Proline ester has also been found to inhibit the replication of viruses by interfering with their ability to bind to host cells.
Biochemische Und Physiologische Effekte
Proline ester has been shown to have a variety of biochemical and physiological effects. Studies have found that this compound can reduce inflammation, improve wound healing, and enhance immune function. Proline ester has also been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is its ease of synthesis. This compound can be synthesized in large quantities, making it suitable for industrial applications. However, one limitation of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is its relatively low solubility in water, which may make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester. One potential direction is the development of new drugs based on this compound. Proline ester has shown promising results in the treatment of various diseases, and further research may lead to the discovery of new therapeutic agents. Another future direction is the exploration of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester's catalytic properties. This compound has been used as a chiral auxiliary in asymmetric synthesis, and further research may lead to the development of new and more efficient catalytic systems.
Conclusion:
In conclusion, [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is a promising compound that has shown significant potential in various scientific research applications. This compound has been found to exhibit potent antiviral, antibacterial, and anticancer activity, and has also been used as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the mechanism of action of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester and to explore its potential in drug discovery, catalysis, and material science.
Synthesemethoden
The synthesis of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester involves the reaction between [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate and acetic anhydride in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis method is relatively simple and can be easily scaled up for industrial applications.
Eigenschaften
CAS-Nummer |
127127-62-2 |
|---|---|
Produktname |
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m0/s1 |
InChI-Schlüssel |
HPSUIEBVDOKXPY-POYBYMJQSA-N |
Isomerische SMILES |
CC(C)[C@@H]1[C@H](NC1=O)OC(=O)C |
SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
Kanonische SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
Synonyme |
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
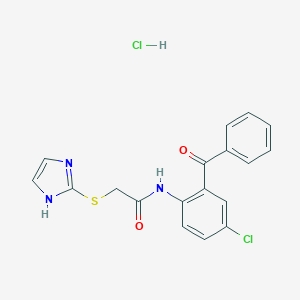
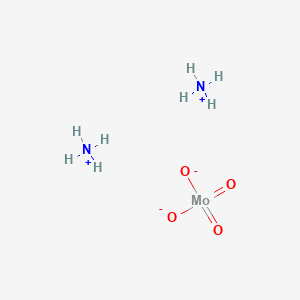
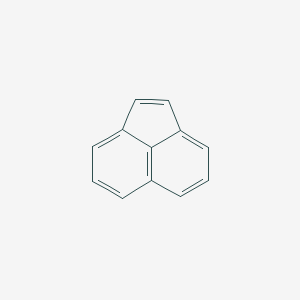
![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)
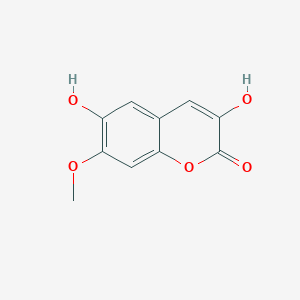
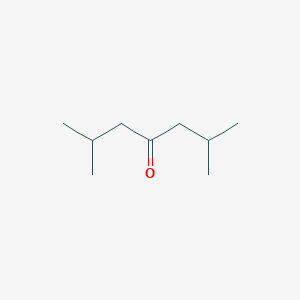
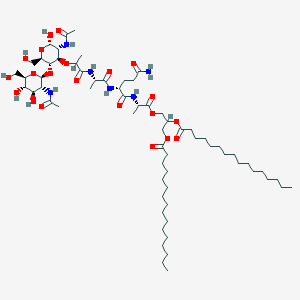
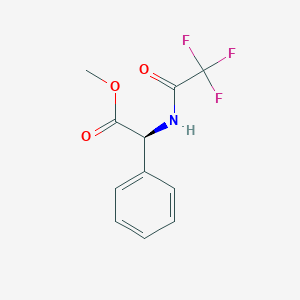
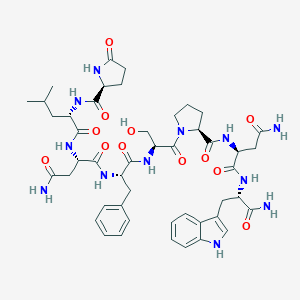
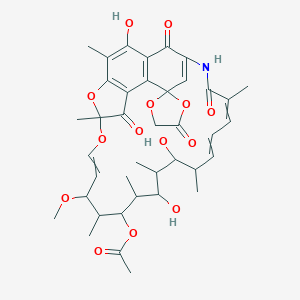
![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
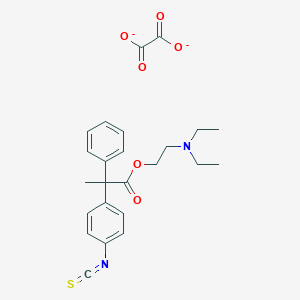
![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)